Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate
Overview
Description
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate, also known as ECA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ECA belongs to the class of thiophene derivatives and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate involves the inhibition of the enzyme cyclooxygenase (COX) which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX, Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has also been found to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Moreover, Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate in lab experiments is its relatively low toxicity. Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate. One potential area of research is the development of novel formulations of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate that improve its solubility in water and enhance its bioavailability. Another area of research is the study of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate and its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5-phenylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-20-15(19)14-11(17-13(18)9-16)8-12(21-14)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFQRZAVJIYQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174344 | |
Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701174344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate | |
CAS RN |
730951-36-7 | |
Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730951-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701174344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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